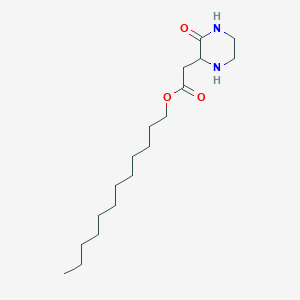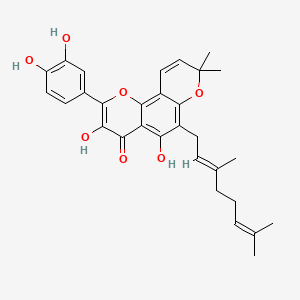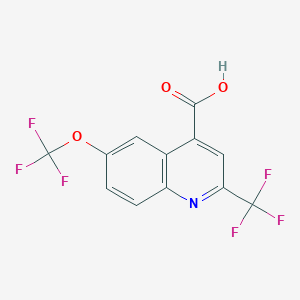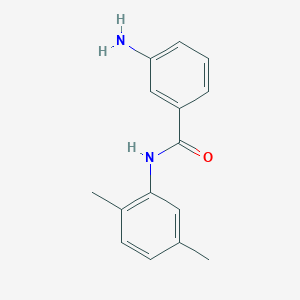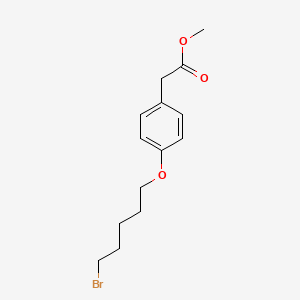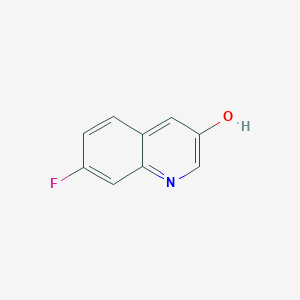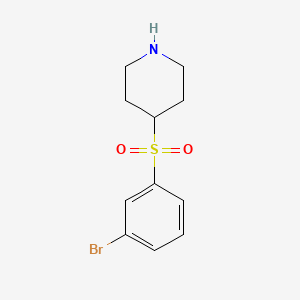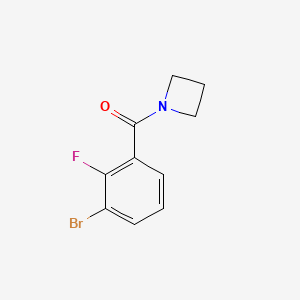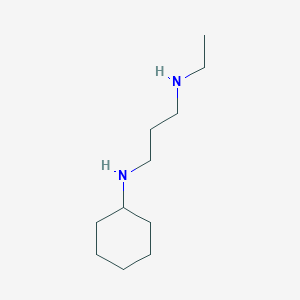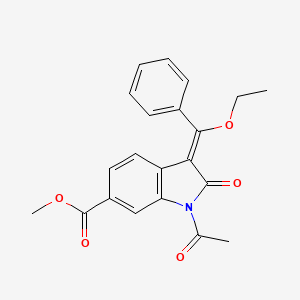![molecular formula C12H16ClNO2 B3075165 Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate CAS No. 1026959-14-7](/img/structure/B3075165.png)
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate
Descripción general
Descripción
“Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate” is a chemical compound with the molecular formula C12H16ClNO2 . It is also known as "Butanoic acid, 3-[[(2-chlorophenyl)methyl]amino]-, methyl ester" . The compound appears as a colorless to yellow liquid or semi-solid or solid or lump .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be represented using condensed structural formulas, where each carbon atom is understood to be attached to enough hydrogen atoms to give each carbon atom four bonds .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.71 . It is a colorless to yellow liquid or semi-solid or solid or lump .Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate and its derivatives have been studied for their molecular structures and vibrational properties. For example, studies involving molecular docking, vibrational analysis, and electronic and optical studies have been conducted. These studies utilize techniques like FT-IR and FT-Raman spectroscopy, along with DFT calculations, to understand the stability, reactivity, and non-linear optical material potential of these compounds (Vanasundari et al., 2018).
Antimicrobial Activity Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study synthesized various derivatives and tested them for their effectiveness against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Corrosion Inhibition Certain derivatives of this chemical have been synthesized as inhibitors for metal corrosion, particularly for copper protection. These compounds, featuring azole and thiol functional groups along with carboxylate tails, have shown high efficiency in preventing corrosion, primarily through complex formation with Cu(I) on metal surfaces (Tansuğ et al., 2014).
Biofuel Production Derivatives of this compound, such as pentanol isomers, have potential applications as biofuels. These isomers are produced as by-products of microbial fermentations and have been the focus of metabolic engineering to improve their production efficiency for use as alternative energy sources (Cann & Liao, 2009).
Anticancer Research Research involving the synthesis and modification of this compound's structure has shown promise in anticancer applications. For example, certain derivatives were synthesized and evaluated for their potential as histone deacetylase inhibitors (HDACIs), showing selectivity in inhibiting the proliferation of colon cancer cells (Rayes et al., 2019).
Chemical Synthesis and Drug Development The compound and its variants have been used in chemical synthesis processes and in the development of pharmaceuticals. This includes the synthesis of Schiff bases with potential anticonvulsant properties and the exploration of their bioactivity (Kaplan et al., 1980).
Propiedades
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUUANGUVMOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



